molecular formula C13H19ClN2O4S B503080 5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide CAS No. 409357-47-7

5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide

Cat. No.: B503080
CAS No.: 409357-47-7
M. Wt: 334.82g/mol
InChI Key: BBDRJXSNTQBLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide: is an organic compound with the molecular formula C13H19ClN2O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a methoxy group, and a morpholinoethyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-morpholinoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in 5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, room temperature.

    Oxidation: Potassium permanganate in aqueous solution, elevated temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, room temperature.

Major Products Formed

    Substitution: Formation of 5-methoxy-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide.

    Oxidation: Formation of 5-chloro-2-hydroxy-N-(2-morpholinoethyl)benzenesulfonamide.

    Reduction: Formation of 5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenamine.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide
  • 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide
  • 2-chloro-5-methylpyridine
  • 2-chloro-4’-fluoroacetophenone

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinoethyl group enhances its solubility and ability to interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O4S/c1-19-12-3-2-11(14)10-13(12)21(17,18)15-4-5-16-6-8-20-9-7-16/h2-3,10,15H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDRJXSNTQBLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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